![molecular formula C8H4Cl2S2 B1601897 3,3'-Dichloro-2,2'-bithiophene CAS No. 145386-39-6](/img/structure/B1601897.png)
3,3'-Dichloro-2,2'-bithiophene
Overview
Description
3,3’-Dichloro-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Cl2S2 . Its average mass is 235.153 Da and its monoisotopic mass is 233.913147 Da .
Molecular Structure Analysis
The molecular structure of 3,3’-Dichloro-2,2’-bithiophene consists of two thiophene rings connected at the 2 and 2’ positions, with chlorine atoms attached at the 3 and 3’ positions .Physical And Chemical Properties Analysis
3,3’-Dichloro-2,2’-bithiophene has a predicted boiling point of 277.7±35.0 °C and a predicted density of 1.492±0.06 g/cm3 .Scientific Research Applications
1. Synthesis and Electrochemical Applications
3,3'-Dichloro-2,2'-bithiophene and related compounds have been a subject of research in the field of organic synthesis and electrochemistry. For instance, the synthesis and study of atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene involved investigating its electronic and structural properties, including electron delocalization and electrochemical properties through cyclic and square-wave voltammetry and UV-vis spectroscopy (Speck, Schaarschmidt, & Lang, 2012). This highlights the potential of bithiophene derivatives in electrochemical applications.
2. Applications in Polymer Solar Cells
The use of 3,3'-Dichloro-2,2'-bithiophene in polymer solar cells has been explored. For example, the study of carboxylate-substituted polythiophenes, incorporating 3,3'-dichloro-2,2'-bithiophene moieties, demonstrated their effectiveness in fullerene-free polymer solar cells. These studies revealed how chlorination of the bithiophene units can affect the properties of the resulting polymers, such as the highest occupied molecular orbital (HOMO) energy levels, which in turn influences the open-circuit voltage in the solar cells (Wang et al., 2019).
3. Electrochemical Reduction Studies
The electrochemical reduction of 3,3'-Dichloro-2,2'-bithiophene has been studied to understand its reactivity and potential applications. Research has been conducted using cyclic voltammetry and controlled-potential electrolysis, providing insights into the reduction processes and the corresponding products (Mubarak, 2002). This contributes to the broader understanding of the electrochemical behavior of bithiophene derivatives.
properties
IUPAC Name |
3-chloro-2-(3-chlorothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQRJVDRVMEFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=C(C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571271 | |
Record name | 3,3'-Dichloro-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dichloro-2,2'-bithiophene | |
CAS RN |
145386-39-6 | |
Record name | 3,3'-Dichloro-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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